1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride
Overview
Description
1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride is a chemical compound with the molecular formula C22H14Cl2N6O8 and a molar mass of 561.29 g/mol. It is a red crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound is commonly used in electrochemical studies and as a redox-active material in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the Zincke reaction, which involves the reaction of 2,4-dinitrochlorobenzene with pyridine in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Substitution reactions may involve the replacement of chlorine atoms with other functional groups using nucleophiles such as ammonia or amines.
Oxidation Products: : Oxidation of the compound can lead to the formation of dinitrophenyl derivatives and other oxidized products.
Reduction Products: : Reduction reactions can produce the corresponding hydroxylamine derivatives and other reduced forms.
Substitution Products: : Substitution reactions can yield a variety of substituted bipyridinium compounds depending on the nucleophile used.
Scientific Research Applications
1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride is widely used in scientific research due to its redox-active properties. It is employed in electrochemical studies to investigate electron transfer processes and as a mediator in redox reactions. Additionally, it is used in the development of electrochemical sensors, batteries, and other energy storage devices.
Mechanism of Action
The compound exerts its effects through its redox-active nature, which allows it to participate in electron transfer reactions. The molecular targets and pathways involved include the transfer of electrons between the bipyridinium core and other molecules or ions in the system. This electron transfer process is crucial in various electrochemical applications and redox reactions.
Comparison with Similar Compounds
1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride is similar to other bipyridinium compounds such as 1,1'-bis(diphenylphosphino)-4,4'-bipyridinium dichloride and 1,1'-bis(2,4,6-trinitrophenyl)-4,4'-bipyridinium dichloride. it is unique in its redox properties and applications in electrochemical studies. The presence of the dinitrophenyl groups enhances its electron-accepting capabilities, making it more effective in redox reactions compared to other bipyridinium compounds.
List of Similar Compounds
1,1'-bis(diphenylphosphino)-4,4'-bipyridinium dichloride
1,1'-bis(2,4,6-trinitrophenyl)-4,4'-bipyridinium dichloride
This compound
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)-4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N6O8.2ClH/c29-25(30)17-1-3-19(21(13-17)27(33)34)23-9-5-15(6-10-23)16-7-11-24(12-8-16)20-4-2-18(26(31)32)14-22(20)28(35)36;;/h1-14H;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRYWXJIGDXDLF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557716 | |
Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41168-79-0 | |
Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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